molecular formula C17H15F3N2O3 B15013287 ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

Cat. No.: B15013287
M. Wt: 352.31 g/mol
InChI Key: MCJJHCBDYSFOHI-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family. Pyrans are known for their diverse biological activities and are commonly found in natural products such as alkaloids, carbohydrates, and antibiotics

Preparation Methods

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired pyran compound with high efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound’s amino and cyano groups can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and enzyme activities . These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar pyran core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C17H15F3N2O3

Molecular Weight

352.31 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C17H15F3N2O3/c1-3-24-16(23)13-9(2)25-15(22)12(8-21)14(13)10-5-4-6-11(7-10)17(18,19)20/h4-7,14H,3,22H2,1-2H3

InChI Key

MCJJHCBDYSFOHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)C(F)(F)F)C#N)N)C

Origin of Product

United States

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